molecular formula C21H12BrF3N2OS B11548708 [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11548708
M. Wt: 477.3 g/mol
InChI Key: OQPGGDCTIIZZEF-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a phenyl group, and a trifluoromethyl group attached to a thieno[2,3-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, including kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: A simpler analog without the bromobenzoyl, phenyl, and trifluoromethyl groups.

    Thieno[3,2-b]pyridine: A structural isomer with different positioning of the thiophene and pyridine rings.

    Benzo[4,5]thieno[2,3-b]pyridine: A related compound with a fused benzene ring.

Uniqueness

2-(4-Bromobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromobenzoyl, phenyl, and trifluoromethyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H12BrF3N2OS

Molecular Weight

477.3 g/mol

IUPAC Name

[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C21H12BrF3N2OS/c22-13-8-6-12(7-9-13)18(28)19-17(26)16-14(21(23,24)25)10-15(27-20(16)29-19)11-4-2-1-3-5-11/h1-10H,26H2

InChI Key

OQPGGDCTIIZZEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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